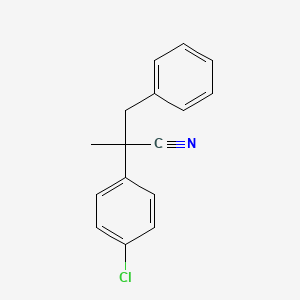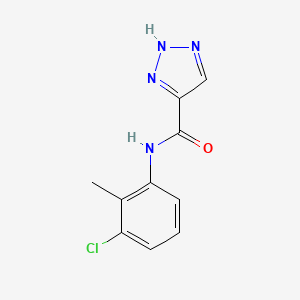
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also has a methoxyphenyl group attached to the isoxazole ring, which suggests that it might have some aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring and a methoxyphenyl group. The isoxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. This, combined with the presence of the methoxyphenyl group, could result in interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include a high degree of stability due to the aromaticity of the isoxazole ring and the methoxyphenyl group .Aplicaciones Científicas De Investigación
Synthesis and Methodology Development
Synthetic Scaffolds for Highly Functionalized Derivatives : Isoxazole derivatives serve as convenient scaffolds for synthesizing highly functionalized carboxylic acid derivatives and heterocycles. Such methodologies enable the production of novel compounds with potential applications in pharmaceuticals and materials science (Ruano, Fajardo, & Martín, 2005).
Facilitating Complex Heterocyclic Structures : The synthesis strategies involving isoxazole derivatives are crucial for constructing complex molecular architectures. This includes the development of compounds with embedded isoxazole units that could have implications in drug discovery and material science (Koriatopoulou, Karousis, & Varvounis, 2008).
Material Science and Photophysical Properties
Electrochromic Materials : Research into conjugated polymers incorporating isoxazole units demonstrates the potential for developing materials with unique electrochromic properties. These materials could be used in applications such as smart windows and display technologies, where controlled light transmission and color change are desirable (Su, Chang, & Wu, 2017).
Photophysical Studies for Sensor Development : The study of photophysical properties of compounds related to isoxazole derivatives can lead to the development of sensors and probes. These applications benefit from the unique luminescence properties that such compounds exhibit, which can be tuned for specific detection purposes (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Medicinal Chemistry and Biological Applications
Catalysts in Alcohol Oxidation : Isoxazole derivatives, through their structural motifs, can act as catalysts in chemical transformations, such as the selective oxidation of alcohols. This catalytic activity is essential in synthetic organic chemistry, including the synthesis of pharmaceutical intermediates and fine chemicals (Hazra, Martins, Silva, & Pombeiro, 2015).
Antimicrobial and Antitubercular Agents : Isoxazole compounds synthesized from reactions involving similar structural motifs have been evaluated for antimicrobial and antitubercular activities. These findings suggest the potential for developing new therapeutic agents based on isoxazole chemistry (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 4-pyrrolidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-19-8-4-16(5-9-19)21-14-18(23-30-21)15-29-22(25)17-6-10-20(11-7-17)31(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZPIYOAZYJWPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)
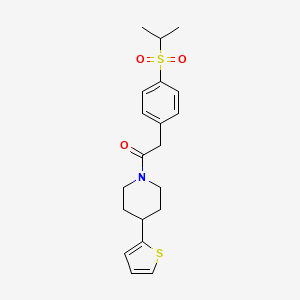
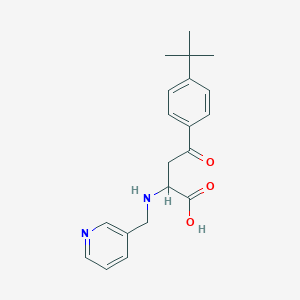
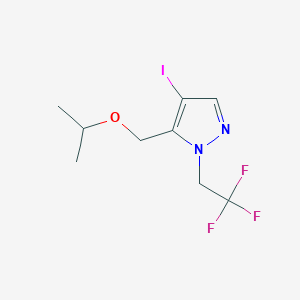

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
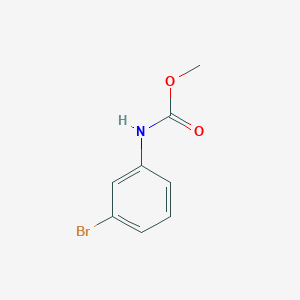
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)
